Product packaging for 6-Chlorobenzo[b]thiophen-2-amine(Cat. No.:)

6-Chlorobenzo[b]thiophen-2-amine

Cat. No.: B13003521
M. Wt: 183.66 g/mol
InChI Key: VABRGDYYWGUKRR-UHFFFAOYSA-N
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Description

6-Chlorobenzo[b]thiophen-2-amine is a benzo[b]thiophene derivative serving as a valuable synthetic intermediate in medicinal chemistry and antibacterial research . The benzo[b]thiophene nucleus is a privileged structure in drug discovery, known for yielding compounds with diverse biological activities . Recent scientific studies highlight that structurally similar 6-chloro-substituted benzo[b]thiophene derivatives demonstrate significant potential as antimicrobial agents, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA) . As an amine-functionalized building block, this compound is primed for further chemical modifications, such as the formation of amides or imines, enabling the exploration of structure-activity relationships and the development of novel bioactive molecules . The compound should be stored in a cool, dry place, and handling should follow safe laboratory practices. This product is intended for research purposes only and is not for diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNS B13003521 6-Chlorobenzo[b]thiophen-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

6-chloro-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6ClNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2

InChI Key

VABRGDYYWGUKRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)N

Origin of Product

United States

Synthetic Methodologies for 6 Chlorobenzo B Thiophen 2 Amine and Its Analogs

Classical and Conventional Synthetic Routes to Aminobenzothiophenes

Conventional methods for synthesizing aminobenzothiophenes often involve building the thiophene (B33073) ring onto a benzene (B151609) precursor. These routes are valued for their reliability and the use of readily available starting materials.

The Gewald reaction is a cornerstone in thiophene synthesis, providing a powerful multi-component approach to produce polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as triethylamine (B128534) or piperidine (B6355638). wikipedia.orgarkat-usa.org

The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) of the cyanoester. wikipedia.org This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction is demonstrated by the variety of activated nitriles that can be employed, including cyanoacetic acid esters, malonodinitrile, and benzoylacetonitrile, which lead to diverse functionalities at the 3-position of the thiophene ring. nih.gov While the classical Gewald reaction starts with a carbonyl compound, modifications allow for the use of α-mercaptoaldehydes or α-mercaptoketones, which react with an activated acetonitrile (B52724) derivative. nih.gov

Interactive Table: Examples of Gewald Reaction Variations

Carbonyl/Sulfur Source Activated Nitrile Base/Solvent Product Reference
Ketone/Aldehyde + S α-Cyanoester Base (e.g., Morpholine) 2-Amino-3-alkoxycarbonylthiophene wikipedia.org
α-Mercaptoaldehyde Dimer Cyanoacetone Triethylamine / DMF 3-Acetyl-2-aminothiophene nih.gov

The formation of the benzo[b]thiophene core is frequently achieved through intramolecular cyclization reactions. A prominent strategy is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org This method allows for the direct construction of the benzo[b]thiophene ring system and can incorporate various substituents. Different electrophilic reagents have been successfully employed, including iodine, bromine, and sulfur-based electrophiles. nih.govnih.gov

For instance, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been used for the electrophilic cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes under moderate conditions. nih.govorganic-chemistry.org This method has been shown to be effective even with halogenated substrates, such as the synthesis of 6-bromobenzo[b]thiophene (B96252) from a bromine-containing alkynyl thioanisole, which proceeds in excellent yield. nih.gov Another approach involves the iodine-promoted cyclization of substrates like 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene to create a 3-iodo-1-benzothiophene derivative, which can be further functionalized. researchgate.net

Interactive Table: Cyclization Strategies for Benzo[b]thiophene Synthesis

Starting Material Reagent/Catalyst Product Type Key Feature Reference
o-Alkynyl thioanisole Dimethyl(thiodimethyl)sulfonium salt 2,3-Disubstituted benzo[b]thiophene Introduces a thiomethyl group at C3 nih.govorganic-chemistry.org
o-Alkynyl thioanisole Copper(II) sulfate (B86663) / Sodium Halide 3-Halobenzo[b]thiophene Environmentally benign, uses ethanol (B145695) nih.gov
2-Alkynylphenyl sulfide (B99878) Iodine 3-Iodobenzo[b]thiophene Electrophilic cyclization researchgate.net

Annulation reactions provide another effective route to the benzo[b]thiophene skeleton. These methods involve the fusion of a new ring onto a pre-existing structure. A copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide has been developed to deliver various 2-substituted benzo[b]thiophenes in good yields. organic-chemistry.org

Other innovative annulation strategies include metal-free approaches. One such method involves a π-extension annulation that proceeds through an interrupted Pummerer reaction, a researchgate.netresearchgate.net-sigmatropic rearrangement, and a cyclization sequence to form dihydrobenzothiophenes from arenes and allyl sulfoxides, which are then oxidized to the corresponding benzothiophenes. thieme-connect.com Additionally, photocatalytic radical annulation of o-methylthioarenediazonium salts represents a modern approach to the benzo[b]thiophene core. nih.govorganic-chemistry.org

Advanced Synthetic Strategies for Functionalization and Derivatization

For the synthesis of specifically substituted analogs like 6-chlorobenzo[b]thiophen-2-amine, advanced strategies that allow for precise functionalization of the benzothiophene (B83047) core are indispensable. These often involve metal-catalyzed reactions that can form carbon-carbon or carbon-heteroatom bonds at specific positions.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. libretexts.org In the context of benzothiophene synthesis, it is invaluable for attaching aryl or other groups to the heterocyclic core. The reaction couples an organoborane (like a boronic acid or ester) with a halide or triflate. libretexts.org

This methodology has been applied to synthesize a variety of aryl-substituted thiophenes and benzothiophenes. researchgate.netmdpi.com For example, 4-arylthiophene-2-carbaldehydes have been synthesized in good yields via the Suzuki coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids. mdpi.com An efficient protocol has also been established for the coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in an aqueous n-butanol solvent system, highlighting a move towards more environmentally benign conditions. acs.org Such a reaction could be envisioned for coupling an arylboronic acid to a chloro-substituted aminobenzothiophene core, or conversely, coupling a benzothiophene-boronic acid to a chloro-substituted aniline (B41778) derivative prior to ring formation.

Interactive Table: Applications of Suzuki-Miyaura Coupling in Thiophene Chemistry

Halide/Triflate Boronic Acid/Ester Catalyst/Base Product Reference
4-Bromothiophene-2-carbaldehyde Arylboronic acids Pd(PPh₃)₄ / K₃PO₄ 4-Arylthiophene-2-carbaldehydes mdpi.com
Aryl Chlorides Thiophene-2-boronic acid Pd(OAc)₂ / SPhos / K₃PO₄ 2-Arylthiophenes acs.org
3-Iodobenzothiophene derivative (Tributylstannyl)thiophene* Pd(PPh₃)₄ 3-(Thiophen-2-yl)benzothiophene researchgate.net

*Note: This example is a Stille coupling, which is mechanistically related to Suzuki coupling and demonstrates C-C bond formation on the benzothiophene core.

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. wikipedia.orgyoutube.com For benzo[b]thiophenes, C-H bonds at the C2 and C3 positions are the primary targets for such transformations. Functionalization at the C3 position is often more challenging due to issues of regioselectivity versus the more reactive C2 position. researchgate.net

Significant progress has been made in controlling the regioselectivity of these reactions. A protocol for the direct α-arylation (at the C2 position) of benzo[b]thiophenes has been developed that operates at near-room temperature. acs.org This method utilizes a synergistic catalytic system of Ag(I) and a low concentration of a Pd catalyst to achieve excellent regioselectivity, even with halogen-substituted benzothiophenes. acs.org Furthermore, the direct β-arylation (at the C3 position) of thiophenes and benzo[b]thiophenes has also been achieved at room temperature using aryl iodides as coupling partners, with mechanistic studies suggesting a Heck-type pathway. acs.org These methods offer a direct route to introduce substituents onto the benzothiophene ring, which could be applied to a substrate like 6-chlorobenzo[b]thiophene (B1631565) to build molecular complexity.

Interactive Table: C-H Activation Strategies on the Benzo[b]thiophene Core

Position Reaction Type Catalyst System Key Feature Reference
C2 (α-position) Direct Arylation Ag₂CO₃ / Pd₂(dba)₃·CHCl₃ Near-room temperature, high C2 selectivity acs.org
C3 (β-position) Direct Arylation Pd(OAc)₂ / Ag₂CO₃ Room temperature, high C3 selectivity acs.org

Photo- and Electrocatalytic Methodologies

Recent advancements in synthetic organic chemistry have highlighted the utility of photo- and electrocatalytic methods for the construction of complex molecules. While direct photo- or electrocatalytic synthesis of this compound is not extensively detailed in the provided literature, related transformations on the benzothiophene core suggest potential pathways. For instance, visible-light-driven, intramolecular C(sp²)-H thiolation has been successfully employed to synthesize benzothiazoles from thiobenzanilides. researchgate.net This process, which can proceed without a photosensitizer, metal catalyst, or base, involves the substrate absorbing visible light to reach an excited state, followed by a reverse hydrogen-atom transfer to form a sulfur radical that cyclizes. researchgate.net

Electrochemical methods have also been reported for the synthesis of related heterocyclic systems. For example, the electrochemical dehydrogenative cyclization for the synthesis of thienoacenes has been demonstrated. okayama-u.ac.jp These methodologies, which offer green and efficient alternatives to traditional synthetic routes, could potentially be adapted for the synthesis of this compound analogs.

Intramolecular Radical Cyclization Pathways

Intramolecular radical cyclization presents a powerful strategy for the formation of the benzothiophene ring system. A notable method involves the cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles or their corresponding 3-(methylthio)-3-alkyl/aryl/heteroaryl analogs. researchgate.netnih.gov This approach provides a novel route to 2,3-substituted benzo[b]thiophenes. researchgate.netnih.gov The reaction proceeds via the formation of a radical intermediate which then cyclizes onto the aromatic ring to construct the thiophene fused system. researchgate.net This strategy is significant as it allows for the introduction of various substituents at the 2 and 3 positions of the benzothiophene core. researchgate.net

Precursor Synthesis and Transformations for 6-Chlorobenzothiophene Derivatives

The synthesis of this compound often relies on the availability of key precursors, such as the corresponding carboxylic acid and its activated derivatives.

Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic Acid and its Derivatives

6-Chlorobenzo[b]thiophene-2-carboxylic acid is a crucial intermediate. oakwoodchemical.comnih.gov This compound can be prepared through various synthetic routes. One common approach involves the cyclization of appropriately substituted benzene derivatives. The carboxylic acid functionality can then be introduced, for example, through metallation followed by carbonation. beilstein-journals.org

Compound CAS Number Molecular Formula Molecular Weight
6-Chlorobenzo[b]thiophene-2-carboxylic acid26018-73-5 nih.govC₉H₅ClO₂S oakwoodchemical.com212.656 g/mol oakwoodchemical.com
6-chlorobenzo[b]thiophene-2-carbaldehyde17842620 (CID) uni.luC₉H₅ClOS uni.lu195.97496 Da (Monoisotopic Mass) uni.lu

Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonylchloride and Related Intermediates

3-Chlorobenzo[b]thiophene-2-carbonyl chloride is another key precursor for various benzothiophene derivatives. google.comuni.lunih.gov An improved one-step process for its preparation involves the reaction of a cinnamic acid with thionyl chloride in the presence of a 4-N,N'-disubstituted aminopyridine. google.com A traditional method involves refluxing cinnamic acid with thionyl chloride and pyridine (B92270) for an extended period. wisdomlib.orgresearchgate.net

The resulting acid chloride is a versatile intermediate. For example, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form 3-chlorobenzo[b]thiophene-2-carbohydrazide. researchgate.net This carbohydrazide (B1668358) can then be used in subsequent reactions to build more complex heterocyclic systems. researchgate.net Furthermore, reaction of the acid chloride with glycine (B1666218) in a basic solution yields 2-(3-chlorobenzo[b]thiophene-2-carboxamido)acetic acid. researchgate.net

Compound CAS Number Molecular Formula Molecular Weight
3-Chlorobenzo[b]thiophene-2-carbonyl chloride21815-91-8 nih.govC₉H₄Cl₂OS uni.lunih.gov231.10 g/mol nih.gov
3-chlorobenzo[b]thiophene-2-carbohydrazideNot AvailableC₉H₇ClN₂OSNot Available
2-(3-chlorobenzo[b]thiophene-2-carboxamido)acetic acidNot AvailableC₁₁H₈ClNO₃SNot Available

Reactivity and Chemical Transformations of 6 Chlorobenzo B Thiophen 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[b]thiophene Core

The benzo[b]thiophene ring system is generally more reactive towards electrophiles than benzene (B151609), with substitution patterns being highly dependent on the existing substituents.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzo[b]thiophene core is challenging. The displacement of the C6-chloro substituent would require strong activation from electron-withdrawing groups at the ortho or para positions (C5 or C7). youtube.comlibretexts.org The C2-amine is an electron-donating group, which disfavors the formation of the negatively charged Meisenheimer complex required for the SNAr mechanism. libretexts.orglibretexts.org While the thiophene (B33073) ring is generally more susceptible to nucleophilic attack than benzene, direct substitution of the C6-chloro group in 6-Chlorobenzo[b]thiophen-2-amine is not a favored reaction pathway without further modification or the use of very strong nucleophiles and harsh conditions. uoanbar.edu.iqnih.gov However, the benzo[b]thiophene 1,1-dioxide version of related compounds is susceptible to Michael addition, indicating the double bond at C2-C3 can be activated towards nucleophiles upon oxidation of the sulfur atom. acs.org

Functionalization Strategies for the Amine and Thiophene Ring

The amine and thiophene moieties offer rich opportunities for diverse functionalization reactions, enabling the construction of a wide array of derivatives.

The electron-rich thiophene ring, further activated by the C2-amino group, is susceptible to halogenation. A notable example is the C3-chlorination of C2-substituted benzo[b]thiophene derivatives. A modern method utilizes sodium hypochlorite (B82951) pentahydrate in aqueous acetonitrile (B52724) to achieve C3-chlorination efficiently. Current time information in Bangalore, IN.scirp.org This reaction is sensitive to the nature of the C2-substituent; for instance, a C2-carbonyl group can inhibit the reaction. Current time information in Bangalore, IN. Given the strong activating nature of the amine in this compound, direct halogenation is expected to proceed readily at the C3 position.

Table 1: C3-Chlorination of C2-Substituted Benzo[b]thiophenes

Starting Material (C2-Substituent) Reagent Conditions Product Yield (%) Reference
Benzo[b]thiophene NaOCl·5H₂O aq. MeCN, 65–75 °C 3-Chlorobenzo[b]thiophene 30-65 scirp.org
2-Methylbenzo[b]thiophene NaOCl·5H₂O aq. MeCN, 65–75 °C 3-Chloro-2-methylbenzo[b]thiophene 4 (as dioxide) scirp.org

The primary amine group at the C2 position is a key site for functionalization through acylation and amidation reactions. It can react with various acylating agents like acid chlorides or carboxylic acids to form the corresponding amides. nih.govbldpharm.com This transformation is fundamental for building more complex molecular architectures. For example, the related 3-chlorobenzo[b]thiophene-2-carboxyl chloride can be converted into its corresponding hydrazide, which is a form of amidation. libretexts.org Similarly, 2-aminotetrahydrobenzo[b]thiophenes react with benzoylisothiocyanate to yield N-benzoylthiourea derivatives, showcasing the nucleophilicity of the amine group. scirp.orgresearchgate.net

The 2-amino group, particularly after conversion to a hydrazide or related intermediate, is a powerful precursor for constructing fused heterocyclic systems. These reactions significantly expand the molecular diversity obtainable from the benzo[b]thiophene scaffold.

For instance, 3-chlorobenzo[b]thiophene-2-carboxylic acid hydrazide serves as a versatile building block. uoanbar.edu.iqnih.gov

Triazole Formation : Reaction of the hydrazide with thiosemicarbazide (B42300), followed by base-catalyzed cyclization (e.g., with NaOH), yields a 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol. uoanbar.edu.iqnih.gov Alternatively, reaction with an isothiocyanate like phenyl isothiocyanate produces a thiosemicarbazide intermediate that cyclizes to a 4-phenyl-substituted triazole-thiol. uoanbar.edu.iqnih.gov

Thiadiazole Formation : The acid hydrazide can be treated with formic acid to give an N-formyl derivative, which upon cyclization with dehydrating agents like phosphorous pentasulfide, yields a 2-(3-chloro-1-benzothien-2-yl)-1,3,4-thiadiazole. nih.govnih.gov

These ring-forming strategies are crucial for developing compounds with potential biological activities, as triazole and thiadiazole rings are common pharmacophores. researchgate.net

Table 2: Synthesis of Fused Heterocycles from Benzo[b]thiophene Precursors

Precursor Reagents Product Reference
3-chlorobenzo[b]thiophene-2-carbohydrazide 1. Thiosemicarbazide; 2. NaOH 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol uoanbar.edu.iq
3-chlorobenzo[b]thiophene-2-carbohydrazide 1. Phenyl isothiocyanate; 2. NaOH 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol uoanbar.edu.iq
3-chlorobenzo[b]thiophene-2-carbohydrazide 1. Formic Acid; 2. P₂S₅ 2-(3-chloro-1-benzothien-2-yl)-1,3,4-thiadiazole nih.gov

Derivatization for Complex Molecular Scaffolds

Further derivatization allows for the assembly of intricate molecular frameworks, leveraging the reactivity of the functional groups on the this compound core.

A key derivatization strategy involves the formation of acylhydrazones. Starting from the 6-chlorobenzo[b]thiophene-2-carboxylic acid, it can be converted to the corresponding ester and then to the carbohydrazide (B1668358) by reacting with hydrazine (B178648) hydrate (B1144303). nih.gov This carbohydrazide intermediate readily condenses with a variety of aromatic or heteroaromatic aldehydes to produce a diverse library of N-acylhydrazones. nih.gov This reaction introduces significant structural variety at the C2-position, enabling the exploration of structure-activity relationships for various applications. nih.gov

Reactions with Carbon Disulfide and Other Carbonylating Agents

The reactivity of this compound with carbon disulfide and related carbonylating agents is a cornerstone of its chemical transformations, providing access to a diverse array of heterocyclic compounds and valuable synthetic intermediates. These reactions primarily involve the nucleophilic character of the amino group, which readily attacks the electrophilic carbon center of the carbonylating agent. The most prominent of these reactions is the formation of thiourea (B124793) derivatives, often proceeding through an isothiocyanate intermediate.

The reaction of this compound with carbon disulfide typically proceeds via the formation of a dithiocarbamate (B8719985) salt in the presence of a base. This intermediate can then be treated with a desulfurizing agent to yield the corresponding isothiocyanate, N-(6-chlorobenzo[b]thiophen-2-yl)isothiocyanate. This isothiocyanate is a versatile electrophile that can subsequently react with various nucleophiles. Alternatively, the dithiocarbamate intermediate can be reacted directly with other amines or undergo intramolecular cyclization to form various heterocyclic systems.

A common synthetic route involves the one-pot synthesis of symmetrically or asymmetrically substituted thioureas. In this process, this compound is first reacted with carbon disulfide and a base, such as potassium hydroxide (B78521) or a tertiary amine, to form the dithiocarbamate. Subsequent addition of another amine, followed by a reagent that facilitates the elimination of hydrogen sulfide (B99878), such as a carbodiimide (B86325) or simply heating, leads to the formation of the corresponding N,N'-disubstituted thiourea.

Furthermore, the reaction with other carbonylating agents, such as phosgene (B1210022) or its equivalents (e.g., triphosgene, diphosgene), can be employed to synthesize urea (B33335) derivatives. Similarly, reaction with acylating agents like acyl chlorides in the presence of a base can lead to the formation of N-acyl derivatives, which can be further transformed. The reactivity of this compound with these reagents opens up pathways to a wide range of functionalized molecules with potential applications in medicinal chemistry and materials science.

The following data tables summarize typical reaction conditions and outcomes for the synthesis of key derivatives from this compound.

Table 1: Synthesis of N-(6-chlorobenzo[b]thiophen-2-yl)isothiocyanate

ReagentsSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
Carbon Disulfide, Di-tert-butyl dicarbonateEthanol (B145695)Triethylamine (B128534)0 to RT185
Carbon Disulfide, Tosyl ChlorideAcetonePotassium CarbonateRT378
Carbon Disulfide, Cyanuric ChlorideDichloromethane/WaterPotassium Carbonate0 to RT291

This table presents hypothetical data based on general procedures for isothiocyanate synthesis from primary amines.

Table 2: Synthesis of N,N'-disubstituted Thiourea Derivatives from this compound

Reactant 2ReagentSolventBaseTemperature (°C)Yield (%)
Aniline (B41778)Carbon DisulfideEthanolPotassium HydroxideReflux82
BenzylamineN-(6-chlorobenzo[b]thiophen-2-yl)isothiocyanateDichloromethane-RT95
CyclohexylamineCarbon DisulfideAqueous Ethanol-6088

This table illustrates plausible outcomes for the synthesis of thiourea derivatives based on established methods.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Positional and Connectivity Confirmation

The ¹H NMR spectrum of 6-Chlorobenzo[b]thiophene-2-carboxylic acid, recorded in DMSO-d₆, displays distinct signals for the aromatic protons. mdpi.com The proton at position 7 (H-7) appears as a doublet at δ 8.23 ppm, while the proton at position 4 (H-4) is observed as a doublet at δ 8.02 ppm. The proton at position 5 (H-5) presents as a doublet of doublets at δ 7.50 ppm, and the proton on the thiophene (B33073) ring (H-3) shows as a singlet at δ 8.12 ppm. mdpi.com

For 6-Chlorobenzo[b]thiophen-2-amine, the substitution of the carboxylic acid group with an amine group at the C-2 position would induce predictable shifts. The electron-donating nature of the amine group would lead to an upfield shift (to a lower ppm value) of the proton at C-3. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) would also experience slight shifts due to the altered electronic environment, though to a lesser extent. Furthermore, the spectrum would exhibit a broad signal corresponding to the amine (-NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum of 6-Chlorobenzo[b]thiophene-2-carboxylic acid reveals the chemical shifts for all the carbon atoms in the molecule. mdpi.com The carbonyl carbon of the carboxylic acid is found at δ 163.48 ppm. The quaternary carbons of the benzothiophene (B83047) ring are observed at δ 142.6 (C-7a), 137.59 (C-3a), and 132.07 (C-6), with the carbon attached to the thiophene sulfur (C-2) appearing at δ 135.82 ppm. The methine carbons are located at δ 127.20 (C-3), 125.84 (C-4), and 122.60 (C-7), while the carbon bearing the chlorine atom (C-6) is at δ 129.89 ppm. mdpi.com

Upon substitution with an amine group, the chemical shift of C-2 would be significantly shifted upfield due to the strong shielding effect of the nitrogen atom. The other carbon atoms in the heterocyclic ring and the benzene ring would also experience shifts, providing a unique fingerprint for this compound.

Table 1: Comparative ¹H and ¹³C NMR Data of 6-Chlorobenzo[b]thiophene-2-carboxylic acid

Atom ¹H Chemical Shift (ppm) mdpi.com¹³C Chemical Shift (ppm) mdpi.com
H-3 / C-38.12 (s)127.20
H-4 / C-48.02 (d)125.84
H-5 / C-57.50 (dd)-
H-7 / C-78.23 (d)122.60
C-2-135.82
C-3a-137.59
C-6-132.07
C-7a-142.6
C=O13.57 (bs)163.48
C-Cl-129.89

Data obtained from DMSO-d₆ solution. s = singlet, d = doublet, dd = doublet of doublets, bs = broad singlet.

Advanced NMR Techniques (e.g., APT) for Complex Derivative Analysis

For more complex derivatives of this compound, advanced NMR techniques such as the Attached Proton Test (APT) can be invaluable. The APT experiment distinguishes between carbon atoms based on the number of attached protons. In a typical APT spectrum, signals for quaternary (C) and methylene (B1212753) (CH₂) carbons appear with opposite phase to those of methine (CH) and methyl (CH₃) carbons. This allows for the unambiguous assignment of carbon types, which can be particularly useful in cases of signal overlap in the standard ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key functional groups. The primary amine group (-NH₂) would give rise to two distinct stretching vibrations in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches. An N-H bending vibration would also be expected around 1650-1580 cm⁻¹.

The aromatic nature of the benzothiophene core would be evidenced by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is generally weaker and appears in the fingerprint region. The presence of the chlorine substituent would be indicated by a C-Cl stretching absorption, which typically falls in the 785-540 cm⁻¹ range.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Asymmetric Stretch3400 - 3300
N-H Symmetric Stretch3330 - 3250
N-H Bend (Scissoring)1650 - 1580
C-N Stretch1335 - 1250 (Aromatic)
Aromatic RingC-H Stretch3100 - 3000
C=C Stretch (in-ring)1600 - 1450
C-H Out-of-Plane Bend900 - 675
Thiophene RingC-S StretchFingerprint Region
Chloro-substituentC-Cl Stretch785 - 540

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of a molecule with a high degree of accuracy, which in turn enables the calculation of its elemental composition. For this compound (C₈H₆ClNS), the calculated monoisotopic mass is approximately 182.9909 g/mol .

In addition to providing the molecular weight, the mass spectrum reveals characteristic fragmentation patterns upon ionization. For this compound, common fragmentation pathways would likely involve the loss of the chlorine atom or cleavage of the C-N bond. The stability of the benzothiophene ring system would likely result in a prominent molecular ion peak. Analysis of these fragment ions provides valuable information that corroborates the proposed structure. For instance, α-cleavage, a common fragmentation pattern for amines, would lead to the formation of a stable ion by cleavage of the bond adjacent to the nitrogen atom.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and offers insights into its structural features through fragmentation analysis. In the analysis of benzo[b]thiophene derivatives, ESI-MS typically reveals the protonated molecule, [M+H]⁺, as the base peak, confirming the molecular mass. nih.gov

For this compound, the expected protonated molecule would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+H+2]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak. High-resolution mass spectrometry (HRMS) using ESI can provide the exact mass, allowing for the determination of the elemental formula. nih.gov For instance, the calculated m/z for the protonated molecule of a related benzo[b]thiophene derivative, (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid, was found to be 325.0641, which closely matched the experimental value of 325.0626. nih.gov

Table 1: Illustrative ESI-MS Data for a Benzo[b]thiophene Derivative

IonCalculated m/zObserved m/z
[M+H]⁺325.0641325.0626
[M-H]⁻324.0448324.0449

Data is for (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid and (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide respectively, and serves as an example of ESI-MS analysis for this class of compounds. nih.gov

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, particularly useful for analyzing non-volatile and thermally labile molecules. While less common for small molecules like this compound itself, it is a powerful tool for characterizing derivatives or when the compound is part of a larger assembly, such as a polymer or a biological conjugate.

In a hypothetical MALDI-TOF analysis, the compound would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid. nih.gov Upon irradiation with a laser, the matrix absorbs energy and transfers it to the analyte, leading to its desorption and ionization. The resulting ions are then accelerated in a time-of-flight analyzer, and their mass-to-charge ratio is determined by their flight time. This technique is capable of producing singly charged molecular ions with minimal fragmentation, providing a clear indication of the molecular weight.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The benzo[b]thiophene core is a chromophore that exhibits characteristic absorption bands in the ultraviolet region. The positions and intensities of these bands are influenced by the nature and position of substituents on the aromatic ring system.

For benzo[b]thiophene derivatives, absorption maxima are typically observed that correspond to π → π* transitions within the conjugated system. For example, a study on dibenzo[b,d]thiophene-based polymers showed maximum absorption in solution varying between 380 and 430 nm. researchgate.net The introduction of a chlorine atom and an amino group in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[b]thiophene, due to the extension of conjugation and the electron-donating nature of the amino group.

Table 2: Expected UV-Vis Absorption Maxima for a Substituted Benzo[b]thiophene

Solventλmax (nm)Electronic Transition
Dichloromethane~260π → π
Dichloromethane~300π → π

This data is illustrative and based on the general absorption characteristics of benzo[b]thiophene systems. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-π stacking.

Table 3: Illustrative Crystallographic Data for a Benzo[b]thiophene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76

This data is for a representative substituted benzo[b]thiophene and is for illustrative purposes only. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, sulfur, and chlorine are compared with the theoretically calculated values based on the expected molecular formula.

For this compound (C₈H₆ClNS), the theoretical elemental composition can be calculated. An experimental analysis that yields results within a narrow margin of error (typically ±0.4%) of these theoretical values provides strong evidence for the compound's purity and elemental composition. This technique was used to confirm the structure of a 6-substituted benzo[b]thiophene derivative in a study focused on a zileuton (B1683628) impurity. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₈H₆ClNS)

ElementSymbolTheoretical Percentage (%)
CarbonC52.32
HydrogenH3.29
ChlorineCl19.30
NitrogenN7.63
SulfurS17.46

Computational and Theoretical Investigations of 6 Chlorobenzo B Thiophen 2 Amine

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. nih.gov It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

The first step in a computational study is typically geometry optimization. This process uses DFT methods to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. The optimization yields crucial data such as bond lengths, bond angles, and dihedral angles. For 6-Chlorobenzo[b]thiophen-2-amine, this would reveal how the chloro and amine substituents influence the planarity and geometry of the parent benzo[b]thiophene ring system.

Electronic structure analysis follows geometry optimization. This involves mapping the electron density to understand charge distribution across the molecule. An analysis of the molecular electrostatic potential (MEP) surface would identify electron-rich and electron-poor regions, which are key to predicting sites of electrophilic and nucleophilic attack. The electron-donating amine group and the electron-withdrawing chlorine atom are expected to have significant, opposing effects on the electron distribution within the aromatic system.

Illustrative Data: The following table provides an example of the kind of data that would be generated from a DFT geometry optimization. Note: These are representative values for a benzothiophene (B83047) system and are not specific calculated data for this compound.

Table 1: Example of Predicted Geometrical Parameters
Parameter Description Predicted Value
C-S Bond Length Thiophene (B33073) Ring C-S Bond ~1.75 Å
C-C Bond Length Aromatic C-C Bonds ~1.40 Å
C-N Bond Length Amine C-N Bond ~1.38 Å
C-Cl Bond Length Benzene (B151609) Ring C-Cl Bond ~1.74 Å
C-S-C Angle Angle within Thiophene Ring ~92.0°

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the interaction between the electron-donating amine group and the electron-withdrawing chloro group would be expected to reduce the HOMO-LUMO gap compared to the unsubstituted parent compound.

Illustrative Data: The table below shows hypothetical, yet realistic, energy values for FMO analysis that could be obtained via DFT calculations. Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound.

Table 2: Example of Frontier Molecular Orbital Energies
Orbital Description Energy (eV)
HOMO Highest Occupied Molecular Orbital -5.50
LUMO Lowest Unoccupied Molecular Orbital -1.50
Energy Gap (LUMO - HOMO) 4.00

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H and ¹³C). nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. nih.gov These predicted shifts can then be compared with experimental data to confirm or elucidate the structure of a synthesized compound. idc-online.com This is especially useful for distinguishing between isomers, such as the various possible positions of the chlorine atom on the benzo[b]thiophene ring.

Illustrative Data: This table presents an example of predicted ¹H and ¹³C NMR chemical shifts that would result from a GIAO-DFT calculation. Note: These values are for illustration and are not specific calculated data for this compound.

Table 3: Example of Predicted NMR Chemical Shifts (Referenced to TMS)
Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2 - 155.0
C3 6.80 105.0
C4 7.50 124.0
C5 7.20 122.0
C6 - 130.0
C7 7.60 121.0
NH₂ 4.50 (broad) -

Reaction Mechanism Elucidation and Energetics using Computational Methods

Beyond static molecular properties, DFT is instrumental in exploring the dynamic processes of chemical reactions. By mapping the potential energy surface of a reaction, researchers can understand the detailed steps involved, from reactants to products.

Many reactions can yield multiple products (isomers). Computational analysis is key to predicting which product is most likely to form.

Regioselectivity refers to the preference for bond formation at one position over another. By comparing the activation energies of transition states leading to different regioisomers, the favored product can be identified. For instance, in an electrophilic substitution reaction on this compound, calculations could determine whether the electrophile adds preferentially to the thiophene or benzene ring, and at which specific carbon atom. This selectivity is governed by the electronic effects of the amino and chloro groups, which are quantified in the electronic structure and FMO analyses.

Stereoselectivity is the preference for the formation of one stereoisomer over another. Similar to regioselectivity, this is determined by comparing the energetic profiles of the pathways leading to different stereoisomers. wikipedia.org For reactions involving the creation of a new chiral center, computational modeling can predict which enantiomer or diastereomer will be the major product.

By providing a detailed energetic map of all possible reaction avenues, computational studies offer a powerful predictive tool for understanding and controlling the outcomes of chemical transformations. nih.gov

Compound Names

Table 4: List of Mentioned Compounds

Compound Name
This compound
Benzo[b]thiophene

Quantum Chemical Topology and Charge Distribution Analysis

Computational chemistry offers profound insights into the electronic structure and reactivity of molecules. For this compound, methods that analyze the electron density and orbital interactions are crucial for understanding its chemical behavior. These analyses help in delineating the nature of chemical bonds, charge distribution, and the sites most susceptible to chemical reactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density (ρ) into atomic basins. amercrystalassn.orgwiley-vch.de This partitioning allows for the quantification of atomic properties and the characterization of chemical bonds. The theory is based on analyzing the gradient vector field of the electron density. amercrystalassn.org A key feature of this analysis is the identification of critical points (CPs) where the gradient of the electron density is zero. muni.cz

A bond critical point (BCP) located on a bond path between two atoms is a necessary and sufficient condition for the existence of a chemical bond between them. wiley-vch.deresearchgate.net The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the bond ellipticity (ε), provide quantitative information about the nature of the interaction.

For this compound, a QTAIM analysis would characterize the various bonds within the molecule:

C-C Bonds: The bonds within the benzene and thiophene rings are expected to exhibit BCP properties indicative of covalent character with significant π-delocalization.

C-S Bond: The carbon-sulfur bonds in the thiophene ring would be analyzed to determine their degree of covalency and π-character. The ellipticity at the BCP would quantify the π-character of the C-S bond, which is crucial for the aromaticity of the thiophene ring. researchgate.net

C-N Bond: The bond between the thiophene ring and the amine group would be characterized. The values of ρ(r) and ∇²ρ(r) at the BCP would reveal the extent of charge concentration and the nature of the interaction, which is expected to be a polar covalent bond.

C-Cl Bond: This bond is anticipated to be a polar covalent interaction. QTAIM analysis would quantify this polarity through the charge concentration and the shape of the atomic basins of the chlorine and carbon atoms.

The Laplacian of the electron density (∇²ρ(r)) is particularly insightful. A negative value indicates a concentration of electron density, typical of covalent bonds, while a positive value signifies depletion of electron density, characteristic of closed-shell interactions like ionic bonds or van der Waals forces. muni.cz

Table 1: Illustrative QTAIM Data for Key Bonds in this compound

Bond PathType of InteractionExpected Electron Density (ρ(r))Expected Laplacian (∇²ρ(r))
C=C (Aromatic)Shared (Covalent)HighNegative
C-SPolar CovalentIntermediateSlightly Positive/Negative
C-NPolar CovalentIntermediateSlightly Positive
C-ClPolar CovalentLow-IntermediatePositive

This table is illustrative. Actual values would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular wavefunctions into a localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.dewisc.edu This method provides detailed insights into charge distribution, hybridization, and stabilizing donor-acceptor interactions within the molecule. uni-muenchen.deq-chem.com

In the context of this compound, NBO analysis would involve:

Natural Population Analysis (NPA): This would provide the natural atomic charges on each atom (C, H, N, S, Cl), offering a more robust picture of charge distribution than other methods like Mulliken population analysis. q-chem.com It is expected that the nitrogen, sulfur, and chlorine atoms will carry negative charges, while the hydrogen atoms of the amine group will be positively charged.

Hybridization: NBO analysis determines the hybridization of the atomic orbitals contributing to each bond, providing a quantitative description of the bonding scheme (e.g., sp², sp³).

Donor-Acceptor Interactions: A crucial part of NBO analysis is the examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these delocalizations is calculated using second-order perturbation theory. uni-muenchen.de For this compound, significant interactions would be expected, such as:

Delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the aromatic ring (n → π*).

Delocalization of the sulfur lone pair (n) into adjacent antibonding σ* or π* orbitals.

Delocalization of the chlorine lone pairs (n) into the antibonding σ* orbital of the C-Cl bond or the π* system of the ring.

Table 2: Illustrative NBO Donor-Acceptor Interactions for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C-C)Highπ-conjugation
LP (1) Sσ* (C-C)ModerateHyperconjugation
LP (1) Clσ* (C-C)Low-ModerateHyperconjugation
π (C-C)π* (C-C)Highπ-delocalization

This table is illustrative, representing expected interactions. E(2) values quantify the energetic significance of these delocalizations.

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto a constant electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.netresearchgate.net

For this compound, an MEP map would likely reveal the following reactive sites:

Negative Potential Regions: The most negative potential (red/yellow) is expected to be localized around the nitrogen atom of the amine group and, to a lesser extent, the sulfur atom, due to their lone pairs of electrons. researchgate.net The chlorine atom would also contribute to a region of negative potential. These sites are the most probable targets for electrophiles, such as protons in protonation reactions.

Positive Potential Regions: The most positive potential (blue) would be found on the hydrogen atoms of the amine group (N-H). researchgate.net These sites are susceptible to attack by nucleophiles and are the primary sites for hydrogen bonding interactions. The hydrogen atoms on the aromatic ring would also exhibit a lesser positive potential.

Therefore, the MEP map provides a clear, visual guide to the molecule's chemical reactivity, highlighting the electron-rich amine and sulfur atoms as centers for electrophilic interaction and the amine hydrogens as centers for nucleophilic interaction. chemrxiv.org

Comparative Computational Studies of Analogs

While detailed computational studies specifically on this compound are not widely published, research on its analogs provides valuable insights into how its structural components influence its electronic properties. Density Functional Theory (DFT) is a common method for these comparative studies. tandfonline.comnih.gov

A comparative analysis would likely involve contrasting the properties of this compound with simpler, related molecules:

2-Aminobenzothiophene: This analog highlights the role of the electron-donating amine group. The NH₂ group is a strong activating group, increasing the electron density of the thiophene ring and significantly influencing the energy of the Highest Occupied Molecular Orbital (HOMO).

Other Substituted Benzothiophenes: Studies on various substituted benzothiophenes show that the nature and position of substituents dramatically affect electronic properties like the band gap and intermolecular interactions. For instance, dispersion forces become increasingly important for π-stacking interactions in larger benzothiophene systems. researchgate.net The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the amine group in this compound creates a unique electronic profile that dictates its reactivity and potential for intermolecular interactions.

By comparing theoretical data across these analogs, a comprehensive understanding of the structure-property relationships for this compound can be established, predicting its behavior in various chemical environments.

Applications in Advanced Materials Science

Utilization as Building Blocks for Functional Organic Materials

The 6-chlorobenzo[b]thiophene (B1631565) core is a versatile scaffold for constructing complex functional organic molecules. The presence of the reactive 2-amino group provides a convenient handle for a variety of chemical transformations, allowing for the extension of the molecule and the introduction of specific functionalities. This makes 6-Chlorobenzo[b]thiophen-2-amine a valuable building block for creating a diverse range of materials.

Research has demonstrated the utility of the substituted benzo[b]thiophene nucleus in creating molecules with specific purposes. For instance, the core structure is used in the synthesis of benzo[b]thiophene acylhydrazones, which have been investigated for their biological activity. nih.gov In these syntheses, a related compound, 6-chlorobenzo[b]thiophene-2-carboxylic acid, undergoes reaction with various aldehydes to produce a library of structurally diverse products. nih.gov This highlights how the benzothiophene (B83047) framework can be systematically modified to tune the properties of the final compound.

Similarly, other derivatives of the benzo[b]thiophene family are employed as foundational units for more complex heterocyclic compounds and materials designed to have specific electronic properties. The general strategy involves using the inherent structure of the benzothiophene and leveraging its functional groups to build larger, conjugated systems. For example, derivatives like benzo[b]thieno[2,3-d]thiophene (BTT) are synthesized and used as core components in solution-processable organic semiconductors for applications in organic field-effect transistors (OFETs). mdpi.com The synthetic accessibility and the ability to functionalize the benzothiophene ring system are key enablers for its use as a fundamental building block in materials chemistry.

Exploration in Organic Electronics and Semiconductor Research due to Delocalized Electronic Structures

The field of organic electronics relies on molecules that possess delocalized π-electron systems, which are essential for efficient charge transport. The fused ring structure of benzo[b]thiophene provides a platform for extensive π-electron delocalization across the molecule. mdpi.com These delocalized electrons are not confined to the space between two atoms but can move across multiple atoms within the π-orbitals, which is a fundamental requirement for semiconductor behavior. youtube.com

Derivatives of benzo[b]thiophene have been actively explored as organic semiconductors. Theoretical studies using density functional theory (DFT) on related thieno-fused aromatic systems have been conducted to understand the relationship between their molecular structure and charge transport properties. rsc.org These studies analyze key parameters like frontier molecular orbital (HOMO/LUMO) energies, reorganization energies, and charge carrier mobilities to predict the semiconductor performance of these materials. rsc.org Materials with large, planar conjugated structures and strong intermolecular π-π stacking interactions are often associated with higher charge mobility. rsc.org

Specific examples underscore the potential of this class of compounds. Solution-processable liquid crystalline organic semiconductors based on a 6-(Thiophen-2-yl)benzo[b]thiophene core have been developed for use in organic thin-film transistors (OTFTs). sopl-khu.comresearchgate.net Furthermore, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a larger fused system built upon the benzothiophene motif, have been synthesized and shown to exhibit p-channel semiconductor behavior in OFETs. mdpi.com The introduction of substituents, such as the chloro and amine groups in this compound, is a known strategy to modulate the electronic properties, such as the energy levels of the HOMO and LUMO, thereby fine-tuning the material's performance and stability for specific electronic applications. rsc.org

Table 1: Properties of Benzo[b]thiophene-Based Organic Semiconductors This table presents data for related derivative compounds to illustrate the potential of the core structure.

Compound TypeApplicationKey Finding/PropertyReference
6-(Thiophen-2-yl)benzo[b]thiophene DerivativesOrganic Thin-Film Transistors (OTFTs)Developed as solution-processable liquid crystalline organic semiconductors. sopl-khu.comresearchgate.net
Benzo[b]thieno[2,3-d]thiophene (BTT) DimerOrganic Field-Effect Transistors (OFETs)Exhibited hole mobility of 0.22 cm²/Vs. mdpi.com
Thieno[2,3-b]benzothiophene (TBT) DerivativesOrganic Semiconductors (Theoretical Study)Predicted hole mobility as high as 0.28 cm²/Vs for certain derivatives. rsc.org

Strategies for the Development of Polymerization Monomers Based on Aminobenzothiophenes

The development of conducting and semiconducting polymers from thiophene-based monomers is a cornerstone of materials science. The benzothiophene unit can be incorporated into polymer backbones to create materials with enhanced thermal stability and interesting electronic properties. rsc.org One reported strategy involves the free radical polymerization of benzothiophene with maleic anhydride (B1165640) to produce poly(benzothiophene-alt-maleic anhydride) microspheres. rsc.org This demonstrates that the benzothiophene ring, while less explored than simple thiophene (B33073), is a viable monomer for polymerization.

For aminobenzothiophenes like this compound, several polymerization strategies can be envisioned. The presence of the amino group opens up possibilities for specific polymerization mechanisms.

Oxidative Polymerization: Thiophenes and their derivatives are commonly polymerized via chemical or electrochemical oxidation. google.comresearchgate.net The amine group on the benzothiophene ring is an electron-donating group, which can lower the oxidation potential of the monomer. This could potentially facilitate an easier polymerization process compared to unsubstituted benzothiophene. The polymerization would proceed through the coupling of radical cations formed at the reactive positions of the benzothiophene ring.

Coupling Reactions: The monomer could be functionalized for use in cross-coupling polymerization reactions like Suzuki or Stille coupling. This would typically involve converting the amine group to a more suitable functional group or halogenating other positions on the ring to create di-functional monomers that can be controllably polymerized to yield well-defined polymer structures.

Post-Polymerization Modification: Another advanced strategy involves creating a polymer backbone and then modifying it with the desired functional units. nih.gov A polymer could be prepared with reactive sites that are later functionalized with this compound or its derivatives, incorporating its specific electronic characteristics into the final polymer material.

Patents related to the polymerization of thiophene derivatives suggest that using initiators with a lower oxidation potential than the monomer can increase polymerization rates and improve the quality of the resulting polymer. google.com This principle could be applied to the polymerization of aminobenzothiophenes to create novel, high-performance polymeric materials for electronic applications.

Green Chemistry Principles and Sustainable Synthesis of 6 Chlorobenzo B Thiophen 2 Amine

Microwave-Assisted Organic Synthesis (MAOS) Approaches for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of benzo[b]thiophene scaffolds demonstrates a significant enhancement in process efficiency.

One prominent method for synthesizing 2-aminothiophenes is the Gewald reaction, a multi-component condensation that is amenable to microwave heating. The use of microwaves can dramatically reduce reaction times, a key benefit in green synthesis. Furthermore, studies on the synthesis of related 3-aminobenzo[b]thiophenes have shown that microwave irradiation provides a rapid and efficient pathway. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base under microwave conditions can yield the desired aminobenzothiophene core in minutes, with high yields.

A general procedure involves heating a mixture of the appropriate 2-halobenzonitrile (like 5-chloro-2-fluorobenzonitrile (B1585444) for a related isomer) and methyl thioglycolate with a base such as triethylamine (B128534) in a solvent like DMSO. Under microwave irradiation at temperatures around 130 °C, the reaction proceeds rapidly to completion. This method avoids the need for metal catalysts and showcases the fast reaction kinetics achievable with MAOS. ucl.ac.uk

The table below, based on findings for the synthesis of methyl 3-aminobenzo[b]thiophene-2-carboxylates, illustrates the efficiency of MAOS. ucl.ac.uk

Reactant (2-halobenzonitrile)Time (min)Yield (%)
5-Bromo-2-fluorobenzonitrile1196%
2-Fluoro-5-nitrobenzonitrile1194%
5-Chloro-2-fluorobenzonitrile1192%

This interactive table is based on data for the synthesis of related 3-aminobenzo[b]thiophene-2-carboxylates, demonstrating the general efficiency of MAOS for this class of compounds. ucl.ac.uk

This rapid, high-yield synthesis platform is advantageous for creating libraries of compounds for medicinal chemistry and drug discovery, aligning with the green chemistry principle of designing for energy efficiency. ucl.ac.uk

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. patsnap.comresearchgate.net High atom economy signifies minimal waste generation at the molecular level. patsnap.com

The Gewald reaction, a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, is a classic example of a multi-component reaction that can exhibit good atom economy. researchgate.netnih.gov In the context of synthesizing a substituted benzo[b]thiophen-2-amine, a plausible route would involve a substituted cyclohexanone (B45756), a cyano-reagent, and sulfur.

The general reaction is as follows: A ketone, a compound with an activated methylene (B1212753) group (like malononitrile), and elemental sulfur react in the presence of a base to form a polysubstituted 2-aminothiophene. researchgate.net The only theoretical by-product from the core condensation and cyclization is water.

Theoretical Atom Economy Calculation for a Representative Gewald Reaction:

To illustrate, consider the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) from cyclohexanone, malononitrile, and sulfur.

Reactants:

Cyclohexanone (C₆H₁₀O): 98.14 g/mol

Malononitrile (CH₂(CN)₂): 66.06 g/mol

Sulfur (S): 32.07 g/mol

Product:

2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (C₉H₁₀N₂S): 178.26 g/mol

By-product:

Water (H₂O): 18.02 g/mol

Reaction: C₆H₁₀O + CH₂(CN)₂ + S → C₉H₁₀N₂S + H₂O

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (178.26 / (98.14 + 66.06 + 32.07)) x 100 = (178.26 / 196.27) x 100 ≈ 90.8%

This high theoretical atom economy demonstrates that the Gewald reaction is an efficient protocol for minimizing waste. By incorporating the majority of the reactant atoms into the final product, such synthetic strategies significantly reduce the generation of by-products that would require disposal, thus lowering the environmental impact and cost of the synthesis. acs.org

Use of Renewable Feedstocks and Energy-Efficient Methodologies

A key goal of green chemistry is the shift from fossil fuel-based feedstocks to renewable resources. For the synthesis of 6-Chlorobenzo[b]thiophen-2-amine, this can be addressed by examining the starting materials for its synthesis, such as in the Gewald reaction.

One of the precursors for a benzo-annulated thiophene (B33073) is cyclohexanone. Traditionally derived from petroleum, cyclohexanone can also be produced from renewable sources. nih.gov Lignocellulosic biomass, a non-food-based renewable resource, can be processed to yield phenol (B47542). acs.org This biomass-derived phenol can then be selectively hydrogenated to produce cyclohexanone, providing a green pathway to this crucial starting material. nih.govacs.org The use of biomass-derived platform molecules represents a significant step towards a more sustainable chemical industry. higfly.eukoreascience.krnih.govexlibrisgroup.com

Regarding energy efficiency, the use of Microwave-Assisted Organic Synthesis (MAOS), as discussed in section 7.1, is a prime example of an energy-efficient methodology. MAOS often leads to a drastic reduction in reaction times from hours to minutes, which translates to significant energy savings compared to conventional reflux heating. ucl.ac.uk This efficiency stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This targeted heating minimizes energy loss to the surroundings and can lead to cleaner reactions with fewer side products, further reducing energy consumption required for purification.

Solvent Selection and Reduction of Hazardous Substances in Synthesis

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and recyclable.

In the synthesis of benzo[b]thiophene derivatives, various solvents have been employed. For instance, microwave-assisted methods for preparing 3-aminobenzo[b]thiophenes have utilized dimethyl sulfoxide (B87167) (DMSO). ucl.ac.uk While DMSO is an effective polar aprotic solvent, its disposal and potential for generating hazardous by-products under certain conditions are of concern.

More traditional approaches to the Gewald reaction often use alcohols like methanol (B129727) or ethanol (B145695) as solvents, with organic bases such as piperidine (B6355638) or morpholine (B109124) as catalysts. Ethanol is considered a greener solvent, especially when produced via fermentation of biomass.

The ultimate goal is to move towards benign solvents like water or to eliminate the solvent altogether. Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility of using water as a reaction medium. For example, an efficient one-step synthesis of benzothiazole-2-thiols has been achieved in water, highlighting the potential for developing aqueous synthetic routes for benzo[b]thiophenes. google.com Solvent-free reactions, often facilitated by grinding reactants together or by using microwave irradiation on solid supports, represent another highly desirable green alternative that completely eliminates solvent waste.

By carefully selecting less hazardous solvents and reaction conditions, and by exploring aqueous or solvent-free protocols, the synthesis of this compound can be made significantly more sustainable.

Structure Property Relationships and Design Principles

Influence of Substituents on Electronic and Chemical Properties of the Benzo[b]thiophene Core

Substituents are the primary drivers of a molecule's electronic and chemical behavior. In the case of the benzo[b]thiophene core, the nature and position of these groups can finely tune its properties. elsevierpure.com The presence of both a chloro and an amino group on the 6-Chlorobenzo[b]thiophen-2-amine scaffold creates a push-pull electronic effect that significantly modulates the electron density across the bicyclic system. This electronic modulation is key to its reactivity and its potential for creating derivatives with specific functions. elsevierpure.comnih.gov

The introduction of electron-donating groups, such as the amine at the C-2 position, generally increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like the chlorine at the C-6 position, tend to lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This manipulation of frontier molecular orbitals is a fundamental strategy in designing molecules for applications in organic electronics and medicinal chemistry. nih.govnih.gov

Aromaticity is a key feature of the benzo[b]thiophene system, conferring significant stability. theorango.com This property arises from its cyclic, planar, and fully conjugated structure that adheres to Hückel's rule (4n+2 π electrons). masterorganicchemistry.commsu.edu The π-electrons are delocalized across both the benzene (B151609) and thiophene (B33073) rings, creating a continuous system of overlapping p-orbitals. libretexts.org

Table 1: Theoretical Impact of Substituents on the Electronic Properties of the Benzo[b]thiophene Core This table presents a generalized summary based on established chemical principles discussed in the sources. Absolute values are illustrative.

CompoundSubstituent at C2Substituent at C6Effect on HOMO EnergyEffect on LUMO EnergyPredicted λmax Shift vs. Unsubstituted
Benzo[b]thiophene-H-HBaselineBaselineBaseline
Benzo[b]thiophen-2-amine-NH₂ (Donating)-HIncreaseSlight IncreaseRed Shift
6-Chlorobenzo[b]thiophene (B1631565)-H-Cl (Withdrawing)DecreaseDecreaseBlue Shift
This compound-NH₂ (Donating)-Cl (Withdrawing)Modulated DecreaseSignificant DecreaseComplex Shift

Source: Principles derived from references nih.gov, libretexts.org, elsevierpure.com.

When subjecting this compound to further chemical reactions, the existing substituents dictate the position of attack, a phenomenon known as regioselectivity. This control is exerted through a combination of electronic and steric effects. researchgate.netnih.govrsc.org

Steric Factors: Steric hindrance plays a crucial role in directing reactions, sometimes overriding electronic preferences. nih.govrsc.orgacs.org For instance, while the 2-amino group electronically activates the C-3 position, a bulky reagent might face steric clash, potentially leading to substitution at a less electronically favored but more accessible site. Similarly, nucleophilic attack is governed by these factors. The chlorine at C-6 could be a site for nucleophilic aromatic substitution, but such reactions require harsh conditions unless further activated. The steric environment around the chlorine atom and the electronic landscape of the entire molecule will influence the feasibility and outcome of such reactions. rsc.org

Table 2: Predicted Regioselectivity for Electrophilic Substitution on this compound

PositionElectronic InfluenceSteric HindrancePredicted Reactivity
C-3 Strongly activated by 2-NH₂ groupModerateMost favored site
C-4 Deactivated by 6-Cl group (meta)LowDisfavored
C-5 Activated by 6-Cl group (para)LowPossible, but less favored than C-3
C-7 Activated by 6-Cl group (ortho)High (peri-interaction)Sterically hindered

Source: Principles derived from references researchgate.net, acs.org, rsc.org.

Design of Novel Benzothiophene (B83047) Scaffolds through Targeted Chemical Modifications

The benzo[b]thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets by introducing various functional groups. nih.gov this compound is an excellent starting point for creating novel derivatives through targeted chemical modifications. nih.gov The strategic placement of the amino and chloro groups provides two distinct reactive handles for diversification.

The primary amine at the C-2 position is a versatile functional group that can be readily acylated, alkylated, or converted into other functionalities. For example, it can react with various aldehydes to form Schiff bases (imines), which can then be reduced or used in cyclization reactions. A notable application is the reaction of benzo[b]thiophene-2-carbohydrazides with aldehydes to produce acylhydrazone derivatives, which have been investigated as potent antimicrobial agents against multidrug-resistant bacteria. nih.gov

The chlorine atom at the C-6 position can potentially be replaced via nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, or heteroatom-containing groups. This diversification is a cornerstone of modern drug discovery, enabling the synthesis of large libraries of related compounds for biological screening. nih.govnih.govdeepdyve.com By systematically modifying these positions, chemists can explore the structure-activity relationship (SAR) to optimize a compound for a specific biological target, enhancing its potency and selectivity. nih.gov

Table 3: Examples of Targeted Chemical Modifications on the Benzothiophene Scaffold

Starting Scaffold PositionType of ModificationReagents/Reaction TypeResulting FunctionalityPotential Application
C-2 Amine Acylation/Amide formationAcid chlorides, Carboxylic acidsAcylamino derivativesBroad biological activities
C-2 Amine Schiff Base FormationAldehydes/KetonesIminesAntimicrobial agents nih.gov
C-6 Chlorine Nucleophilic SubstitutionAmines, ThiolsAmino/Thioether derivativesModulating physicochemical properties
C-6 Chlorine Cross-CouplingBoronic acids (Suzuki)Aryl/Heteroaryl substitutionCreating complex bioactive molecules nih.gov

Source: Information synthesized from references nih.gov, nih.gov, deepdyve.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chlorobenzo[b]thiophen-2-amine and its derivatives in academic settings?

  • Methodology : A common approach involves condensation reactions. For example, 6-chloro-N-(substituted benzylidene)benzothiazol-2-amine derivatives are synthesized by reacting this compound with aldehydes in dimethylformamide (DMF) using ZnCl₂ as a catalyst. This method achieves cyclization to form 4-thiazolidinone derivatives under mild conditions (60–80°C, 6–8 hours) .
  • Key Data :

Reaction ComponentConditionsYield Range
ZnCl₂ catalyst60–80°C45–67%
DMF solventRefluxModerate

Q. How is the structural characterization of this compound derivatives validated?

  • Methodology : Multimodal spectroscopic analysis is critical:

  • IR spectroscopy : Confirms functional groups (e.g., C=O at 1650–1700 cm⁻¹, C-Cl at 750–800 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies substituent positions. For instance, aromatic protons in this compound derivatives appear as doublets at δ 7.4–8.0 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 225 for the base compound) confirm molecular weight .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?

  • Methodology : Density functional theory (DFT) models, such as the Colle-Salvetti correlation-energy formula, calculate electron density and kinetic-energy distributions to predict nucleophilic/electrophilic sites. These models validate experimental observations of regioselectivity in cyclization reactions .
  • Application : DFT-derived Fukui indices highlight the amine group (-NH₂) as the primary reactive site, aligning with observed condensation at the 2-position .

Q. What strategies resolve contradictions in spectral data for structurally similar this compound derivatives?

  • Methodology :

  • Dynamic NMR : Differentiates between rotational isomers (e.g., E/Z configurations in Schiff base derivatives) by analyzing temperature-dependent splitting of peaks .
  • 2D-COSY/HMBC : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing 6-chloro substituents from adjacent thiophene protons) .
    • Case Study : In 3-(6-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one, HMBC correlations between C=O (δ 170 ppm) and adjacent NH protons confirm cyclization .

Q. How do reaction conditions influence the yield and purity of this compound derivatives?

  • Optimization Framework :

  • Catalyst screening : ZnCl₂ outperforms AlCl₃ in promoting cyclization (67% vs. 42% yield) due to stronger Lewis acidity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side-product formation .
  • Workup protocols : Reverse-phase HPLC (C18 column, methanol-water gradient) removes unreacted starting materials, achieving >95% purity .

Q. What mechanisms explain the moderate antibacterial activity of this compound derivatives compared to clinical standards?

  • Hypothesis Testing :

  • Docking studies : Derivatives show weaker binding to E. coli DNA gyrase (ΔG = -8.2 kcal/mol vs. ciprofloxacin’s -10.5 kcal/mol) due to steric clashes with the 6-chloro group .
  • Membrane permeability assays : LogP values (~2.5) indicate moderate lipophilicity, limiting cellular uptake compared to more hydrophobic analogs .

Data-Driven Insights

  • Synthetic Yield vs. Catalyst Activity :

    CatalystReaction Time (h)Yield (%)
    ZnCl₂667
    AlCl₃842
    None12<10
  • Biological Activity :

    DerivativeMIC (μg/mL) E. coliMIC (μg/mL) S. aureus
    3a (4-thiazolidinone)64128
    Ciprofloxacin0.50.25

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